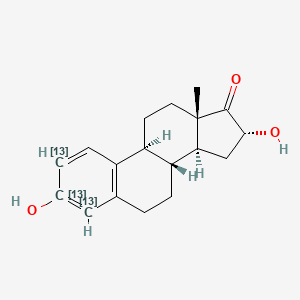

16-alpha-Hydroxyestrone-13C3

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,16R)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,18+/m1/s1/i3+1,8+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOCIZJTELRQMF-SUZPQBOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C3C=[13CH][13C](=[13CH]4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746417 | |

| Record name | (16alpha)-3,16-Dihydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241684-28-5 | |

| Record name | (16alpha)-3,16-Dihydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1241684-28-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Significance of 16-alpha-Hydroxyestrone: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

16-alpha-hydroxyestrone (16α-OHE1) is an endogenous estrogen metabolite with potent biological activity and significant implications for human health and disease. As a product of estrone metabolism, its unique biochemical properties, particularly its ability to form a covalent bond with the estrogen receptor, distinguish it from other estrogen metabolites and parent hormones. This guide provides a comprehensive technical overview of the biological significance of 16α-OHE1, focusing on its metabolism, molecular interactions, and its role in the pathophysiology of various conditions, most notably breast cancer and autoimmune disorders. We will delve into the experimental evidence, present quantitative data in a structured format, and visualize key pathways and protocols to offer a thorough resource for the scientific and drug development community.

Introduction to 16-alpha-Hydroxyestrone (16α-OHE1)

16α-hydroxyestrone is an endogenous steroidal estrogen and a primary metabolite of estrone.[1][2] It serves as a crucial intermediate in the biosynthesis of estriol, a major estrogen during pregnancy.[1][3] Unlike its counterpart, 2-hydroxyestrone (2-OHE1), which is considered a "weak" or even anti-estrogenic metabolite, 16α-OHE1 is a powerful estrogen agonist.[4] Its biological potency is underscored by its unique ability to bind covalently and irreversibly to the estrogen receptor (ER), leading to prolonged and amplified estrogenic signaling.[1][4][5][6] This distinct mechanism of action is central to its physiological and pathological effects.

Metabolism of Estrogen: The 16α-Hydroxylation Pathway

Estrogen metabolism primarily occurs via two competing pathways of hydroxylation: 2-hydroxylation and 16α-hydroxylation. Estrone is converted to 16α-OHE1 through the action of cytochrome P450 enzymes, particularly CYP3A4, which hydroxylates the estrone molecule at the 16th carbon position.[2] This pathway competes with the 2-hydroxylation pathway, which produces 2-OHE1. The balance between these two pathways, often expressed as the 2-OHE1/16α-OHE1 ratio, is believed to be a critical determinant of estrogen-related health outcomes.[1][4][7]

Molecular Interaction with the Estrogen Receptor

The biological actions of 16α-OHE1 are mediated through its interaction with the estrogen receptor. While it exhibits a lower binding affinity for the rat uterine estrogen receptor compared to estradiol, its functional potency is significant.[1][8]

Table 1: Relative Binding Affinity (RBA) for Estrogen Receptor

| Estrogen | Relative Binding Affinity (%) |

| Estradiol | 100 |

| Estrone | 11[1] |

| Estriol | 10[1] |

| 16α-Hydroxyestrone | 2.8 [1] |

The most critical feature of the 16α-OHE1-ER interaction is its covalent nature.[1][4] Unlike estradiol, which binds non-covalently and reversibly, 16α-OHE1 forms a stable, irreversible adduct with the ER.[5][6][9] This occurs through a reaction between the steroid's carbonyl group and primary amino groups (e.g., lysine residues) on the receptor protein.[5] This covalent modification is thought to result in a persistently activated receptor, leading to sustained downstream gene transcription and cell proliferation, even in the absence of circulating hormone.[6][10]

Role in Carcinogenesis and Breast Cancer Risk

A substantial body of research has investigated the link between 16α-OHE1 and hormone-dependent cancers, particularly breast cancer.

The 2:16 Estrogen Metabolite Ratio Hypothesis

The prevailing hypothesis posits that the ratio of 2-OHE1 to 16α-OHE1 is a significant biomarker of breast cancer risk.[1][10] A lower ratio, indicating a metabolic shift towards the 16α-hydroxylation pathway, is associated with an increased risk of breast cancer.[4][10] This is attributed to the opposing biological activities of the two metabolites:

-

16α-OHE1: A potent, covalently binding estrogen agonist that stimulates cell proliferation.[4][10][11] It is also suggested to have genotoxic properties, potentially increasing DNA damage.[10][11]

-

2-OHE1: A weak estrogen that can act as an estrogen antagonist, counteracting the proliferative effects of more potent estrogens.[4]

Clinical and Epidemiological Evidence

Prospective and case-control studies have explored this hypothesis with varying results, suggesting the relationship may be complex and influenced by menopausal status.

-

A prospective nested case-control study involving 10,786 women found that premenopausal women with a higher 2-OHE1/16α-OHE1 ratio had a reduced risk of breast cancer.[4][7] This association was not observed in postmenopausal women.[4]

-

Another study found that for premenopausal women, those in the highest quintile of the 2:16 ratio had an adjusted odds ratio for breast cancer of 0.58, indicating a reduced risk.[7]

-

However, other studies, particularly in postmenopausal women, have found no significant association between breast cancer risk and the levels of 2-OHE1, 16α-OHE1, or their ratio.[8][11][12] One large nested case-control study within the Nurses' Health Study found no significant association overall in postmenopausal women.[11][12]

Table 2: Summary of Selected Studies on Estrogen Metabolites and Breast Cancer Risk

| Study (Population) | Finding | Odds/Relative Risk (OR/RR) (95% CI) |

| ORDET Study (Premenopausal)[7] | Higher 2:16 ratio associated with reduced risk. | OR: 0.58 (0.25-1.34) for highest vs. lowest quintile. |

| ORDET Study (Postmenopausal)[7] | No significant association. | OR: 1.29 (0.53-3.10) for highest vs. lowest quintile. |

| Nurses' Health Study (Postmenopausal)[11] | No significant association with 16α-OHE1 levels. | RR: 1.04 (0.71-1.53) for top vs. bottom quartile. |

| NYU Women's Health Study (Premenopausal)[8] | No significant overall associations observed. | Not significant after adjustments. |

The inconsistent findings highlight the need for further research, potentially stratifying by tumor receptor status, menopausal status, and other contributing factors.

Immunomodulatory Role and Autoimmune Disease

Emerging evidence points to the involvement of 16α-OHE1 in modulating the immune system. Altered estrogen metabolism, specifically increased 16α-hydroxylation, has been identified in patients with Systemic Lupus Erythematosus (SLE).[4] A significant increase in this metabolite has been detected in patients with SLE, particularly those with active disease.[13]

The proposed mechanism involves the covalent binding of 16α-OHE1 to proteins. These steroid-protein adducts may be recognized as foreign antigens by the immune system, thereby triggering an autoimmune response.[4] This suggests that 16α-OHE1 may contribute to the loss of self-tolerance characteristic of autoimmune diseases like SLE.

Other Biological Functions

Beyond cancer and immunity, 16α-OHE1 has been implicated in other physiological processes.

-

Bone Health: The 16α-hydroxylation pathway may be protective for bone health.[14] Studies have shown that postmenopausal women who predominantly metabolize estrogen via this pathway tend to have higher bone mineral density (BMD), suggesting 16α-OHE1 may help protect against osteoporosis.[2][14]

-

Cardiovascular Health: The role of 16α-OHE1 in cardiovascular health is an area of active investigation. Its potent estrogenic activity could influence vascular and endothelial functions, but its association with cardiovascular disease risk remains to be fully elucidated.[2][14]

Key Experimental Protocols

Protocol 1: Nested Case-Control Study for Urinary Estrogen Metabolite Ratio

This protocol outlines the methodology used in prospective studies to assess the link between the 2:16 ratio and breast cancer risk.

-

Methodology: A large cohort of women is recruited, and baseline data, including risk factors and biological samples (e.g., overnight urine), are collected and stored.[7] The cohort is followed over several years to identify incident cases of the disease (e.g., breast cancer). For each case, a set number of control subjects are selected from the cohort who remained disease-free. The stored biological samples from cases and controls are then analyzed for levels of 2-OHE1 and 16α-OHE1, typically using radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS). Statistical models are then used to determine the association between the metabolite ratio and disease risk.[7]

Protocol 2: In Vitro Analysis of Covalent Binding to the Estrogen Receptor

This protocol describes an approach to demonstrate the covalent binding of 16α-OHE1 to the ER in a human breast cancer cell line.

-

Cell Culture: Human breast cancer cells (e.g., MCF-7), which are ER-positive, are cultured in appropriate media.[6][9]

-

Incubation: Cells are incubated with either radiolabeled ([³H]) estradiol or radiolabeled ([³H]) 16α-OHE1 for various periods, from hours to weeks.[5][6] A competition experiment is also run where cells are co-incubated with labeled 16α-OHE1 and an excess of non-labeled estradiol.[5][9]

-

Cell Fractionation: After incubation, cells are harvested, and nuclei are isolated. Nuclear proteins are extracted.

-

Analysis: The extracted proteins are separated using polyacrylamide gel electrophoresis (PAGE). The gel is then analyzed for radioactivity.

-

Expected Result: A radiolabeled band corresponding to the molecular weight of the ER (~66 kDa) will be present in lanes from cells incubated with [³H]16α-OHE1.[5][9] This band will be absent or significantly reduced in the competition experiment and absent in the lanes from cells incubated with [³H]estradiol (due to the dissociation of the non-covalent bond during sample preparation).[5][9] This result demonstrates a stable, covalent adduct between 16α-OHE1 and the ER.[6][9]

Conclusion and Future Directions

16-alpha-hydroxyestrone is a biologically potent estrogen metabolite with a unique and significant profile. Its irreversible, covalent binding to the estrogen receptor distinguishes it from parent estrogens and other metabolites, providing a mechanism for sustained and potentially aberrant cellular signaling. While the 2:16 metabolite ratio remains a compelling biomarker for breast cancer risk, particularly in premenopausal women, the conflicting results in postmenopausal populations underscore the complexity of estrogen metabolism and its role in carcinogenesis.

For researchers and drug development professionals, 16α-OHE1 represents a critical molecule of interest. Its elevated levels in certain autoimmune diseases like SLE suggest it may be a valuable therapeutic target. Furthermore, understanding the factors that modulate the 2-hydroxylation versus 16α-hydroxylation pathways—such as genetics, diet (e.g., cruciferous vegetables), and lifestyle—opens avenues for novel preventative and therapeutic strategies in hormone-dependent diseases. Future research should focus on larger, well-defined cohort studies to clarify its role across different populations and disease subtypes, and on developing targeted therapies that can modulate its production or block its unique covalent interaction with the estrogen receptor.

References

- 1. 16α-Hydroxyestrone - Wikipedia [en.wikipedia.org]

- 2. Protein Breakdown | Rupa Health [rupahealth.com]

- 3. Estriol - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pnas.org [pnas.org]

- 6. Covalent binding of the endogenous estrogen 16 alpha-hydroxyestrone to estradiol receptor in human breast cancer cells: characterization and intranuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrogen metabolism and risk of breast cancer: a prospective study of the 2:16alpha-hydroxyestrone ratio in premenopausal and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Covalent binding of the endogenous estrogen 16 alpha-hydroxyestrone to estradiol receptor in human breast cancer cells: characterization and intranuclear localization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fammed.wisc.edu [fammed.wisc.edu]

- 11. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Circulating 2-hydroxy- and 16alpha-hydroxy estrone levels and risk of breast cancer among postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of 16 alpha-hydroxyestrone by radioimmunoassay in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 16-Hydroxyestrone | Rupa Health [rupahealth.com]

The Role of 16-alpha-Hydroxyestrone in Estrogen Metabolism Pathways: A Technical Guide

An in-depth technical guide on the role of 16-alpha-Hydroxyestrone in estrogen metabolism pathways for an audience of researchers, scientists, and drug development professionals.

Introduction

16-alpha-Hydroxyestrone (16α-OH-E1) is a significant endogenous estrogen metabolite that plays a crucial role in the complex network of estrogen metabolism. Formed from the hydroxylation of estrone, 16α-OH-E1 is characterized by its potent estrogenic activity. The metabolic fate of estrogens is a critical determinant of their biological effects, with different pathways yielding metabolites with widely varying properties. The 16α-hydroxylation pathway, which produces 16α-OH-E1, stands in contrast to the 2-hydroxylation pathway that generates catechol estrogens with weaker estrogenic and even anti-estrogenic effects. This distinction makes 16α-OH-E1 a molecule of considerable interest in the study of hormone-dependent cancers and other estrogen-related health conditions. This guide offers a detailed examination of 16α-OH-E1's role in estrogen metabolism, its signaling mechanisms, and its clinical relevance, with a focus on providing actionable information for research and drug development.

Biochemical and Metabolic Profile

16α-OH-E1 is a steroid hormone with the chemical name estra-1,3,5(10)-triene-3,16α-diol-17-one. Its formation is a key step in the irreversible metabolism of estrone and estradiol.

Metabolic Pathway: The primary pathway for the formation of 16α-OH-E1 is the 16α-hydroxylation of estrone, a reaction catalyzed by the cytochrome P450 enzyme, CYP3A4, which is predominantly expressed in the liver. 16α-OH-E1 is an intermediate in the biosynthesis of estriol (E3), a major estrogen of pregnancy.

Biological Activity: 16α-OH-E1 is a potent estrogen agonist. It exhibits a strong uterotrophic effect, comparable to that of estradiol. A distinguishing feature of 16α-OH-E1 is its ability to form covalent adducts with the estrogen receptor (ER), leading to prolonged and potent estrogenic signaling. This irreversible binding is thought to contribute to its potential role in the initiation and promotion of estrogen-dependent cellular proliferation.

Estrogen Metabolism: The 2-Hydroxylation vs. 16α-Hydroxylation Pathways

The balance between the 2-hydroxylation and 16α-hydroxylation pathways of estrogen metabolism is a critical determinant of the overall estrogenic environment.

-

2-Hydroxylation Pathway: This pathway, mediated primarily by CYP1A1, produces 2-hydroxyestrone (2-OH-E1). 2-OH-E1 is a weak estrogen and is considered to have anti-estrogenic properties. It is further metabolized to 2-methoxyestrone, which has been shown to inhibit angiogenesis and cell proliferation.

-

16α-Hydroxylation Pathway: This pathway, primarily mediated by CYP3A4, produces 16α-OH-E1, a potent estrogen.

The ratio of 2-OH-E1 to 16α-OH-E1 (the 2:16α-OH-E1 ratio) is often used as a biomarker of estrogen metabolism. A lower ratio, indicating a shift towards the 16α-hydroxylation pathway, has been associated with an increased risk of estrogen-dependent cancers, particularly breast cancer in some studies.

Signaling Pathways of 16-alpha-Hydroxyestrone

The primary mechanism of action of 16α-OH-E1 is through its interaction with the estrogen receptor (ERα and ERβ).

Figure 1: 16α-OH-E1 Signaling Pathway.

Upon entering the cell, 16α-OH-E1 binds to the estrogen receptor, which is often complexed with heat shock proteins (HSPs) like HSP90 in an inactive state. The binding of 16α-OH-E1, which can be covalent, induces a conformational change in the ER, causing the dissociation of HSPs. The activated ERs then dimerize and translocate to the nucleus, where they bind to estrogen response elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in cellular processes such as proliferation and growth.

Quantitative Data on 16-alpha-Hydroxyestrone Levels

The following tables summarize the reported levels of 16α-OH-E1 in different biological matrices and populations.

Table 1: Urinary 16-alpha-Hydroxyestrone Levels

| Population | Mean/Median Level (ng/mg creatinine) | Method | Reference |

| Healthy Postmenopausal Women (Controls) | 0.2-0.6 ng/mg | Not Specified | |

| Healthy Premenopausal Women (Luteal Phase) | 0.7-2.6 ng/mg | Not Specified | |

| Women at High Risk for Breast Cancer | Ratio (2:16) 1.76 ± 2.33 | EIA | |

| Breast Cancer Patients | Ratio (2:16) 1.29 ± 0.80 | EIA | |

| Healthy Controls | Ratio (2:16) 2.47 ± 1.14 | EIA |

Table 2: Serum 16-alpha-Hydroxyestrone Levels

| Population | Mean/Median Level (pg/mL) | Method | Reference |

| Postmenopausal Women (Breast Cancer Cases) | Not specified, but higher than controls | EIA | |

| Postmenopausal Women (Controls) | Not specified | EIA |

Experimental Protocols

Accurate quantification of 16α-OH-E1 is crucial for research and clinical applications. The two most common methods are Enzyme Immunoassay (EIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A. Enzyme Immunoassay (EIA) for Urinary 16-alpha-Hydroxyestrone

This protocol provides a general workflow for an EIA-based measurement.

Figure 2: EIA Workflow for 16α-OH-E1.

Methodology:

-

Sample Preparation: Urine samples are typically hydrolyzed overnight with β-glucuronidase/sulfatase to deconjugate the estrogen metabolites.

-

Extraction: The deconjugated metabolites are then extracted using solid-phase extraction (SPE) cartridges or liquid-liquid extraction.

-

Immunoassay: The extracted sample is added to microtiter plates coated with a specific antibody against 16α-OH-E1. A known amount of enzyme-labeled 16α-OH-E1 (e.g., HRP-conjugate) is also added.

-

Competitive Binding: During incubation, the sample's 16α-OH-E1 and the enzyme-labeled 16α-OH-E1 compete for binding to the antibody.

-

Washing: The plate is washed to remove unbound components.

-

Detection: A substrate solution is added, which reacts with the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of 16α-OH-E1 in the sample.

-

Quantification: The absorbance is read using a microplate reader, and the concentration is determined by comparison to a standard curve.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum and Urinary 16-alpha-Hydroxyestrone

LC-MS/MS offers high sensitivity and specificity for the quantification of estrogen metabolites.

Figure 3: LC-MS/MS Workflow for 16α-OH-E1.

Methodology:

-

Sample Preparation: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 16α-OH-E1) is added to the sample. For urine, enzymatic hydrolysis is performed.

-

Extraction: The analytes are extracted from the matrix using SPE or liquid-liquid extraction.

-

Derivatization: To enhance ionization efficiency and sensitivity, the extracted estrogens are often derivatized, for example, with dansyl chloride.

-

LC Separation: The derivatized extract is injected into a high-performance liquid chromatography (HPLC) system, where the different estrogen metabolites are separated based on their physicochemical properties.

-

Ionization: The separated metabolites are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

-

MS/MS Detection: The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of 16α-OH-E1 and its specific product ions, providing high selectivity.

-

Quantification: The concentration of 16α-OH-E1 is determined by the ratio of the peak area of the analyte to that of the internal standard.

Implications for Health and Disease

The balance of estrogen metabolism, and specifically the levels of 16α-OH-E1, has been implicated in several health conditions:

-

Breast Cancer: A lower 2:16α-OH-E1 ratio has been associated with an increased risk of breast cancer in some, but not all, epidemiological studies. The potent estrogenic and proliferative effects of 16α-OH-E1 are thought to contribute to this risk.

-

Other Hormone-Sensitive Cancers: Elevated 16α-OH-E1 may also play a role in other hormone-sensitive cancers, such as endometrial cancer.

-

Systemic Lupus Erythematosus (SLE): Some studies have suggested a link between altered estrogen metabolism, including increased 16α-hydroxylation, and the pathogenesis of SLE.

Future Research and Drug Development Directions

The modulation of estrogen metabolism is a promising area for disease prevention and treatment.

-

Therapeutic Targeting of CYP Enzymes: The development of specific inhibitors or inducers of CYP enzymes involved in estrogen metabolism could offer a way to shift the balance towards the less estrogenic 2-hydroxylation pathway.

-

Nutraceuticals and Dietary Interventions: Certain dietary components, such as indole-3-carbinol from cruciferous vegetables, have been shown to modulate estrogen metabolism and increase the 2:16α-OH-E1 ratio. Further research is needed to validate the efficacy of these interventions.

-

Biomarker Development: The 2:16α-OH-E1 ratio, along with a broader panel of estrogen metabolites, holds promise as a biomarker for assessing breast cancer risk and for monitoring the response to preventive or therapeutic interventions.

Conclusion

16-alpha-Hydroxyestrone is a key metabolite in the estrogen metabolism pathway with potent biological activity. Its role in promoting estrogenic signaling and its association with an increased risk of hormone-dependent cancers make it a critical molecule for study. A thorough understanding of its metabolism, signaling, and quantification is essential for researchers and drug development professionals working to unravel the complexities of estrogen action and to develop novel therapeutic strategies for estrogen-related diseases. The continued development of sensitive and specific analytical methods, coupled with well-designed clinical studies, will be crucial in further elucidating the role of 16α-OH-E1 in human health and disease.

An In-depth Technical Guide to 16-alpha-Hydroxyestrone-13C3: Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 16-alpha-Hydroxyestrone-13C3, an isotopically labeled form of the estrogen metabolite 16-alpha-hydroxyestrone. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.

Chemical Structure and Properties

16-alpha-Hydroxyestrone-13C3 is a synthetic derivative of 16-alpha-hydroxyestrone where three carbon atoms on the A-ring of the steroid nucleus have been replaced with the stable isotope carbon-13. This isotopic labeling results in a mass shift of +3 atomic mass units compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification.[1]

Table 1: Chemical and Physical Properties of 16-alpha-Hydroxyestrone-13C3

| Property | Value | Source |

| Chemical Name | 16α-Hydroxyestrone-[2,3,4-13C3] | [2] |

| CAS Number | 1241684-28-5 | [2][3] |

| Molecular Formula | ¹³C₃C₁₅H₂₂O₃ | [3] |

| Molecular Weight | 289.34 g/mol | [3][4] |

| Isotopic Purity | 99 atom % ¹³C | [3] |

| Form | Powder | [3] |

| Storage Temperature | -20°C | [1][2] |

| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | [5] |

Biological Significance of the Unlabeled Analog: 16-alpha-Hydroxyestrone

16-alpha-hydroxyestrone (16α-OHE1) is a significant metabolite of estrone, formed primarily in the liver through the action of cytochrome P450 enzymes.[1][6] It is an intermediate in the biosynthesis of estriol and possesses potent estrogenic activity.[6] The metabolic pathway of estrogens, particularly the ratio of 16α-hydroxylation to 2-hydroxylation, is a subject of extensive research, with implications for the risk of developing certain cancers, such as breast cancer.[6] Increased levels of 16α-OHE1 have been associated with a higher risk in some studies.[6]

Estrogen Metabolism Signaling Pathway

The following diagram illustrates the major pathways of estrogen metabolism, highlighting the formation of 16-alpha-hydroxyestrone.

Experimental Protocols

16-alpha-Hydroxyestrone-13C3 is primarily utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous 16-alpha-hydroxyestrone in biological matrices such as urine and serum. Below is a representative experimental workflow for the analysis of urinary estrogen metabolites.

Experimental Workflow for Urinary Estrogen Metabolite Quantification

The following diagram outlines the typical steps involved in the analysis of estrogen metabolites from a urine sample using an isotopically labeled internal standard.

Detailed Methodologies

4.2.1. Sample Preparation and Hydrolysis

-

Aliquots of urine (typically 0.5-1.0 mL) are transferred to clean glass tubes.

-

A known amount of 16-alpha-Hydroxyestrone-13C3 solution (in a solvent like methanol) is added to each sample to serve as an internal standard.

-

An acetate buffer is added to adjust the pH to approximately 5.0.

-

A solution containing β-glucuronidase and sulfatase enzymes is added to hydrolyze the conjugated estrogen metabolites.

-

The samples are incubated, for example, at 37°C for several hours or overnight, to ensure complete hydrolysis.

4.2.2. Extraction

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is loaded onto an SPE cartridge (e.g., C18). Interfering substances are washed away with a weak solvent, and the estrogens are then eluted with a stronger organic solvent like methanol or acetonitrile.

-

Liquid-Liquid Extraction (LLE): An organic solvent immiscible with water (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate) is added to the hydrolyzed sample. The mixture is vortexed to partition the estrogens into the organic layer. The organic phase is then collected and evaporated to dryness.

4.2.3. Derivatization (Optional)

To improve chromatographic separation and ionization efficiency in the mass spectrometer, the extracted estrogens can be derivatized. A common derivatizing agent is dansyl chloride, which adds a charged group to the estrogen molecules.

4.2.4. LC-MS/MS Analysis

-

The dried and reconstituted (or derivatized) extract is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

The estrogens are separated on a reverse-phase C18 column using a gradient of mobile phases, typically water and methanol or acetonitrile with a small amount of formic acid.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native 16-alpha-hydroxyestrone and the 16-alpha-Hydroxyestrone-13C3 internal standard are monitored.

Table 2: Example LC-MS/MS Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MRM Transition (Native) | Analyte-specific (e.g., m/z 287.2 -> 171.1) |

| MRM Transition (13C3-labeled) | Analyte-specific (e.g., m/z 290.2 -> 174.1) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 50-100 ms |

4.2.5. Quantification

The concentration of endogenous 16-alpha-hydroxyestrone in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the 13C3-labeled internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the native standard and a fixed concentration of the internal standard.

Synthesis of 13C-Labeled Steroids

The synthesis of isotopically labeled steroids like 16-alpha-Hydroxyestrone-13C3 is a complex process. Generally, it involves either a partial or total synthesis approach. In a partial synthesis, a starting material that already contains the steroid nucleus is chemically modified to introduce the 13C labels. Total synthesis involves building the entire steroid molecule from simpler, 13C-labeled precursors. These synthetic routes are often multi-step and require specialized expertise in organic chemistry.

Conclusion

16-alpha-Hydroxyestrone-13C3 is an essential tool for researchers in endocrinology, cancer biology, and clinical chemistry. Its use as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of 16-alpha-hydroxyestrone, a biologically significant estrogen metabolite. The methodologies outlined in this guide provide a framework for the application of this valuable research compound.

References

- 1. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. shop.dutchtest.com [shop.dutchtest.com]

- 5. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

Synthesis and Isotopic Labeling of 16α-Hydroxyestrone-¹³C₃: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 16α-hydroxyestrone, a significant estrogen metabolite. The document details a strategic approach for the introduction of a three-carbon stable isotope label (¹³C₃) into the steroidal framework, offering a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry-based assays. This guide includes detailed experimental protocols, data presentation in tabular format for clarity, and visual diagrams of the synthetic pathways and workflows.

Introduction

16α-Hydroxyestrone (16α-OH-E1) is an endogenous estrogen metabolite formed from estrone.[1] Its physiological and pathological roles are of significant interest in biomedical research, particularly in the context of hormone-dependent cancers and osteoporosis. The availability of isotopically labeled 16α-hydroxyestrone is crucial for advancing research in these areas, enabling precise quantification and metabolic tracking. This guide outlines a robust synthetic strategy to obtain 16α-Hydroxyestrone-¹³C₃.

Synthetic Strategy

The overall synthetic strategy involves a multi-step process commencing with the commercially available estrone. The key steps include the protection of the C3 hydroxyl group, introduction of a double bond in the D-ring, stereoselective epoxidation, and subsequent ring-opening with a ¹³C-labeled methylating agent. A final deprotection step yields the desired labeled product.

Unlabeled Synthesis of 16α-Hydroxyestrone

A common route to unlabeled 16α-hydroxyestrone involves the direct bromination of estrone at the C16 position, followed by stereospecific hydrolysis of the resulting 16α-bromoestrone. This method provides a straightforward path to the target molecule and serves as a foundational protocol for developing the labeled synthesis.

Isotopic Labeling Strategy: ¹³C₃ Introduction

The introduction of the three-carbon label is strategically designed to occur late in the synthetic sequence to maximize the incorporation of the expensive isotopic precursor. The proposed pathway involves the creation of a 16,17-epoxide intermediate from a 16-dehydroestrone derivative. This epoxide can then be regioselectively opened with a ¹³C-labeled methyl Grignard reagent, introducing one ¹³C atom. Subsequent steps would be required to introduce the remaining two labeled carbons, a complex endeavor.

A more direct, albeit potentially challenging, approach for introducing a ¹³C₃-label would be to utilize a precursor already containing the three-carbon labeled chain. However, the synthesis of such a precursor and its subsequent annulation to the steroid core is a formidable synthetic challenge.

For the purpose of this guide, we will focus on a conceptual ¹³C₁ labeling at the C18 methyl group as a practical illustration of introducing an isotopic label onto the estrone scaffold, which can be adapted for more complex labeling patterns. The synthesis of a ¹³C₃-labeled variant would necessitate a more intricate synthetic design, likely involving the construction of the D-ring from a ¹³C₃-labeled precursor.

Experimental Protocols

Synthesis of Estrone-3-acetate (2)

To a solution of estrone (1) in pyridine, an excess of acetic anhydride is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product is isolated by pouring the reaction mixture into ice-water, followed by filtration and washing of the precipitate.

Synthesis of 16-Dehydroestrone Acetate (3)

The synthesis of the Δ¹⁶-unsaturated ketone from the corresponding 17-keto steroid can be achieved through various methods, including the formation of a tosylhydrazone followed by elimination.

Epoxidation of 16-Dehydroestrone Acetate (4)

The alkene (3) is dissolved in a suitable solvent like dichloromethane and treated with an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).[2] The reaction is typically carried out at low temperatures to control stereoselectivity, yielding the 16α,17α-epoxide.

Ring Opening of the Epoxide with ¹³C-Methylmagnesium Iodide (5)

The epoxide (4) is reacted with a ¹³C-labeled methyl Grignard reagent (¹³CH₃MgI) in an ethereal solvent. This reaction proceeds via nucleophilic attack at the less hindered C17 position, leading to the formation of the 16α-hydroxy-17-methyl-¹³C steroid.

Oxidation and Deprotection to yield 16α-Hydroxyestrone-¹³C₁ (6)

The tertiary alcohol at C17 in compound (5) is oxidized to the ketone using a suitable oxidizing agent. The protecting acetate group at C3 is then hydrolyzed under basic conditions to afford the final product, 16α-Hydroxyestrone-¹³C₁.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Starting Material | Product | Expected Yield (%) |

| 1 | Acetylation | Estrone (1) | Estrone-3-acetate (2) | >95 |

| 2 | Dehydrogenation | Estrone-3-acetate (2) | 16-Dehydroestrone Acetate (3) | 70-80 |

| 3 | Epoxidation | 16-Dehydroestrone Acetate (3) | 16α,17α-Epoxyestrone Acetate (4) | 80-90 |

| 4 | Grignard Reaction | 16α,17α-Epoxyestrone Acetate (4) | 16α-Hydroxy-17-methyl-¹³C-estradiol-3-acetate (5) | 60-70 |

| 5 | Oxidation & Deprotection | 16α-Hydroxy-17-methyl-¹³C-estradiol-3-acetate (5) | 16α-Hydroxyestrone-¹³C₁ (6) | 50-60 |

Purification and Characterization

Purification

Purification of intermediates and the final product is critical and is typically achieved using column chromatography on silica gel.[3] The polarity of the solvent system is adjusted based on the polarity of the compound being purified. Common solvent systems for steroids include mixtures of hexane and ethyl acetate. Recrystallization from a suitable solvent system can be employed for final purification to obtain high-purity material.[4]

Table 2: Chromatographic and Recrystallization Solvents

| Compound | Chromatographic Eluent (Hexane:EtOAc) | Recrystallization Solvent |

| Estrone-3-acetate (2) | 9:1 to 8:2 | Methanol |

| 16-Dehydroestrone Acetate (3) | 9:1 to 8:2 | Ethanol |

| 16α,17α-Epoxyestrone Acetate (4) | 8:2 to 7:3 | Acetone/Hexane |

| 16α-Hydroxyestrone-¹³C₁ (6) | 7:3 to 6:4 | Methanol/Water |

Characterization

The structure and purity of the synthesized compounds are confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The introduction of the ¹³C label will result in a distinct signal in the ¹³C NMR spectrum and potentially observable coupling in the ¹H NMR spectrum.[5]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compounds. For the labeled product, a mass shift corresponding to the number of incorporated ¹³C atoms will be observed. The fragmentation pattern can provide further structural information.[6][7]

Table 3: Expected Spectroscopic Data for 16α-Hydroxyestrone

| Technique | Key Signals/Fragments |

| ¹H NMR (DMSO-d₆, ppm) | δ 9.0 (s, 1H, Ar-OH), 7.1-6.5 (m, 3H, Ar-H), 4.5 (d, 1H, -CH(OH)-), 0.7 (s, 3H, C18-H) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 220 (C=O), 155 (Ar-C-OH), 137, 126, 115, 112 (Ar-C), 80 (-CH(OH)-), 14 (C18) |

| EI-MS (m/z) | M⁺ at 286 (unlabeled), 289 (¹³C₃ labeled), fragments from loss of water and retro-Diels-Alder reaction. |

Visualizations

Synthetic Pathway

Caption: Synthetic route for 16α-Hydroxyestrone-¹³C₃.

Experimental Workflow

Caption: Overall experimental workflow.

Logical Relationship of Key Intermediates

Caption: Key intermediate relationships.

References

- 1. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxidation and Reduction of DHEA, 1,4,6-Androstatrien-3-one and 4,6-Androstadien-3β,17β-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. column-chromatography.com [column-chromatography.com]

- 4. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]

- 5. 16Alpha-Hydroxyestrone | C18H22O3 | CID 115116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [Determination of free and conjugated 16 alpha-hydroxyestrone (16 alpha-OH E1) in serum by mass fragmentography using gas chromatography mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 16α-Hydroxyestrone: Mass Spectrometry-Based Methodologies for the Identification of Covalent Adducts Formed with Blood Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial suppliers of 16-alpha-Hydroxyestrone-13C3 for research.

{"product_name": "16.alpha.-Hydroxy Estrone-13C3", "supplier": "TRC", "cas": "1246816-57-6", "cat_no": "H944552", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3", "supplier": "Cayman Chemical", "cas": "1246816-57-6", "item_no": "20658", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-13C3 solution", "supplier": "Santa Cruz Biotechnology", "cas": "1246816-57-6", "sc_bt_id": "sc-337583", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3", "supplier": "IsoSciences", "cas": "1246816-57-6", "cat_no": "1699", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3", "supplier": "Alsachim", "cas": "1246816-57-6", "cat_no": "7090", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3", "supplier": "Clearsynth", "cas": "1246816-57-6", "cat_no": "CS-M-7092", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3 solution", "supplier": "Cerilliant", "cas": "1246816-57-6", "cat_no": "H-074", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3", "supplier": "SynFine", "cas": "1246816-57-6", "cat_no": "C1699", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-13C3", "supplier": "C/D/N Isotopes", "cas": "1246816-57-6", "cat_no": "D-7918", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3", "supplier": "Medical Isotopes", "cas": "1246816-57-6", "cat_no": "6798", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3", "supplier": "Cambridge Isotope Laboratories", "cas": "1246816-57-6", "cat_no": "CLM-6798", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3", "supplier": "Toronto Research Chemicals", "cas": "1246816-57-6", "cat_no": "H944552", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3", "supplier": "LGC Standards", "cas": "1246816-57-6", "cat_no": "TRC-H944552-1MG", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3", "supplier": "Omicron Biochemicals", "cas": "1246816-57-6", "cat_no": "H9445", "product_page_url": "--INVALID-LINK-- Commercial Suppliers and Technical Guide for 16-alpha-Hydroxyestrone-¹³C₃ in Research

For researchers, scientists, and drug development professionals requiring high-purity 16-alpha-Hydroxyestrone-¹³C₃ for their studies, a variety of commercial suppliers offer this stable isotope-labeled compound. This guide provides a comprehensive overview of available suppliers, their product specifications, and relevant technical information to assist in the selection and application of this critical research tool.

Overview of 16-alpha-Hydroxyestrone-¹³C₃

16-alpha-Hydroxyestrone is a significant metabolite of estrone and estradiol, playing a crucial role in estrogen metabolism. The ¹³C₃-labeled version serves as an invaluable internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its use allows for precise and accurate measurement of endogenous 16-alpha-Hydroxyestrone levels in various biological matrices, which is essential for research in endocrinology, oncology, and drug metabolism.

Commercial Supplier Data

The following table summarizes the key quantitative data from various commercial suppliers of 16-alpha-Hydroxyestrone-¹³C₃. This allows for a direct comparison of product offerings to suit specific research needs.

| Supplier | Catalog Number | CAS Number | Isotopic Purity | Chemical Purity | Format |

| Toronto Research Chemicals (TRC) | H944552 | 1246816-57-6 | Not Specified | Not Specified | Not Specified |

| Cayman Chemical | 20658 | 1246816-57-6 | ≥99% | ≥98% | Neat Solid |

| Santa Cruz Biotechnology | sc-337583 | 1246816-57-6 | Not Specified | Not Specified | Solution |

| IsoSciences | 1699 | 1246816-57-6 | 99 atom % ¹³C | >98% | Not Specified |

| Alsachim | 7090 | 1246816-57-6 | Not Specified | >98% | Not Specified |

| Clearsynth | CS-M-7092 | 1246816-57-6 | Not Specified | Not Specified | Not Specified |

| Cerilliant (Sigma-Aldrich) | H-074 | 1246816-57-6 | Not Specified | Not Specified | Solution (Methanol) |

| C/D/N Isotopes | D-7918 | 1246816-57-6 | 99 atom % ¹³C | Not Specified | Not Specified |

| Medical Isotopes | 6798 | 1246816-57-6 | 99 atom % ¹³C | >98% | Not Specified |

| Cambridge Isotope Laboratories (CIL) | CLM-6798 | 1246816-57-6 | 99 atom % ¹³C | >98% | Not Specified |

| LGC Standards | TRC-H944552-1MG | 1246816-57-6 | Not Specified | Not Specified | Not Specified |

| Omicron Biochemicals | H9445 | 1246816-57-6 | 98 atom % ¹³C | >97% | Not Specified |

Experimental Protocols

The primary application of 16-alpha-Hydroxyestrone-¹³C₃ is as an internal standard in quantitative mass spectrometry. Below is a generalized methodology for its use in quantifying endogenous 16-alpha-Hydroxyestrone in a biological sample, such as plasma or urine.

Protocol: Quantification of 16-alpha-Hydroxyestrone in Human Plasma by LC-MS/MS

1. Sample Preparation:

-

Spiking: To 100 µL of plasma, add a known concentration of 16-alpha-Hydroxyestrone-¹³C₃ solution (e.g., 10 ng/mL in methanol). This serves as the internal standard.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A linear gradient from 20% to 95% Mobile Phase B over several minutes is used to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the endogenous analyte and the ¹³C₃-labeled internal standard.

-

16-alpha-Hydroxyestrone: e.g., m/z 287.2 → 145.1

-

16-alpha-Hydroxyestrone-¹³C₃: e.g., m/z 290.2 → 148.1

-

-

Data Analysis: The concentration of endogenous 16-alpha-Hydroxyestrone is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of unlabeled 16-alpha-Hydroxyestrone.

-

Visualizations

Signaling Pathway

The following diagram illustrates a simplified metabolic pathway for estrone, highlighting the formation of 16-alpha-Hydroxyestrone.

Experimental Workflow

This diagram outlines the general workflow for the quantification of 16-alpha-Hydroxyestrone using a ¹³C₃-labeled internal standard.

Endogenous 16-alpha-Hydroxyestrone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous estrogen metabolite, 16-alpha-hydroxyestrone (16α-OH-E1). It details its physiological and pathological significance, provides quantitative levels in various human states, outlines detailed experimental protocols for its measurement, and illustrates key biological pathways.

Introduction to 16-alpha-Hydroxyestrone (16α-OH-E1)

16α-hydroxyestrone is a significant metabolite of estrone, formed through the hydroxylation at the 16-alpha position of the steroid nucleus. It is an intermediate in the biosynthesis of estriol, a major estrogen of pregnancy.[1][2] 16α-OH-E1 is a potent estrogen, and its biological activity is of considerable interest in both normal physiology and various pathological conditions, including hormone-dependent cancers.[1]

The ratio of 16α-OH-E1 to another estrogen metabolite, 2-hydroxyestrone (2-OHE1), is often investigated as a potential biomarker for estrogen-related health risks. A lower 2-OHE1/16α-OHE1 ratio has been suggested to be associated with a higher risk of breast cancer in some studies.[3][4]

Quantitative Levels of 16-alpha-Hydroxyestrone

The endogenous levels of 16α-OH-E1 vary significantly depending on physiological status, sex, and the presence of disease. The following tables summarize reported concentrations in various biological matrices.

Table 1: Urinary 16-alpha-Hydroxyestrone Levels in Healthy Adults

| Population | Menstrual Cycle Phase | Mean Concentration (nmol/12-h) | Measurement Method |

| Premenopausal Women | Follicular Phase | 6.2 ± 1.09 | Not Specified |

| Premenopausal Women | Luteal Phase | 7.9 ± 1.31 | Not Specified |

Data from a study on the effects of a soya diet on estrogen metabolites.[5]

Table 2: Serum 16-alpha-Hydroxyestrone Levels in Pregnancy

| Gestational Stage | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Measurement Method |

| Early Pregnancy (5-15 weeks) | 1.72 | 0.43 | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Middle Pregnancy (16-27 weeks) | 5.35 | 2.60 | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Late Pregnancy (28-42 weeks) | 11.92 | 3.93 | Gas Chromatography-Mass Spectrometry (GC-MS) |

Data from a study developing a GC-MS method for 16α-OH-E1 determination.[6]

Table 3: 16-alpha-Hydroxyestrone Levels in Pathological Conditions

| Condition | Biological Matrix | Patient Group Concentration | Control Group Concentration | Measurement Method |

| Breast Cancer (Postmenopausal) | Urine | 8.0% higher than controls | Not Specified | Not Specified |

| Rheumatoid Arthritis | Synovial Fluid | Higher than controls (p=0.085) | Not Specified | High-Performance Liquid Chromatography and Mass Spectrometry |

| Systemic Lupus Erythematosus (SLE) | Erythrocyte Membrane Proteins (pmol/mmol leucine) | 15.7 | 5.2 | Not Specified |

| Systemic Lupus Erythematosus (SLE) | Lymphocyte Proteins (pmol/mmol leucine) | 40.5 | 15.6 | Not Specified |

Data compiled from studies on breast cancer, rheumatoid arthritis, and systemic lupus erythematosus.[7][8][9]

Signaling Pathways Involving 16-alpha-Hydroxyestrone

16α-OH-E1 exerts its biological effects through various signaling pathways, primarily by interacting with estrogen receptors (ERs).

Estrogen Metabolism Pathway

The following diagram illustrates the metabolic pathway leading to the formation of 16α-OH-E1 from cholesterol.

Estrogen Receptor Signaling

16α-OH-E1 can activate both genomic and non-genomic estrogen receptor signaling pathways. The genomic pathway involves the regulation of gene expression, while the non-genomic pathway involves rapid, non-transcriptional cellular effects.[1][7][10][11][12] A unique characteristic of 16α-OH-E1 is its ability to form covalent adducts with the estrogen receptor, which may contribute to its potent and prolonged estrogenic activity.[[“]]

Experimental Protocols for the Quantification of 16-alpha-Hydroxyestrone

Accurate quantification of 16α-OH-E1 is crucial for research and clinical applications. The most common methods include Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying 16α-OH-E1 in urine and serum due to its simplicity and suitability for high-throughput screening.[14][15]

Principle: A competitive ELISA is often employed. In this format, 16α-OH-E1 in the sample competes with a known amount of enzyme-labeled 16α-OH-E1 for binding to a limited number of antibodies coated on a microplate. The amount of enzyme-labeled 16α-OH-E1 that binds to the antibody is inversely proportional to the concentration of 16α-OH-E1 in the sample.

Detailed Protocol for Urinary 16α-OH-E1 ELISA:

-

Sample Preparation:

-

Collect a first-morning void or a 24-hour urine sample.

-

Centrifuge the urine sample to remove any particulate matter.

-

If necessary, dilute the urine sample with the provided assay buffer to bring the 16α-OH-E1 concentration within the standard curve range.

-

-

Assay Procedure (based on a typical commercial kit):

-

Bring all reagents and samples to room temperature.

-

Add a specific volume of standards, controls, and prepared urine samples to the appropriate wells of the antibody-coated microplate.

-

Add the enzyme-conjugated 16α-OH-E1 to each well.

-

Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow for competitive binding.

-

Wash the plate multiple times with a wash buffer to remove unbound reagents.

-

Add a substrate solution to each well. The enzyme bound to the plate will convert the substrate, resulting in a color change.

-

Incubate the plate for a short period (e.g., 15-30 minutes) to allow for color development.

-

Add a stop solution to each well to terminate the enzymatic reaction.

-

Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of 16α-OH-E1 in the samples by interpolating their absorbance values on the standard curve.

-

Correct for any dilution factors used during sample preparation.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive method for the quantification of steroid hormones, including 16α-OH-E1.[6][16]

Principle: The sample is first subjected to derivatization to increase the volatility and thermal stability of the analytes. The derivatized sample is then injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, allowing for highly specific identification and quantification.

Detailed Protocol for Serum 16α-OH-E1 GC-MS:

-

Sample Preparation and Extraction:

-

To a known volume of serum, add an internal standard (e.g., a deuterated analog of 16α-OH-E1).

-

Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated forms of the steroid.

-

Extract the deconjugated steroids from the serum using an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Re-dissolve the dried extract in a suitable solvent.

-

Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the hydroxyl and keto groups of the steroids into more volatile trimethylsilyl (TMS) ethers.

-

Heat the mixture to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject a small volume of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column (e.g., a non-polar or mid-polar column) with a temperature program that effectively separates the different steroid metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor specific ions characteristic of the derivatized 16α-OH-E1 and the internal standard. This enhances sensitivity and specificity.

-

-

Data Analysis:

-

Identify the 16α-OH-E1 peak in the chromatogram based on its retention time and the presence of the characteristic ions.

-

Quantify the amount of 16α-OH-E1 by comparing the peak area of the analyte to that of the internal standard and using a calibration curve prepared with known amounts of 16α-OH-E1 standards.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for steroid hormone analysis due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.[17][18]

Principle: The sample is first subjected to a clean-up and extraction procedure. The extract is then injected into a liquid chromatograph, where the compounds are separated based on their polarity and interactions with the stationary phase of the LC column. The separated compounds are then introduced into a tandem mass spectrometer. In the first mass analyzer, a specific precursor ion for 16α-OH-E1 is selected. This ion is then fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional specificity.

Detailed Protocol for Serum 16α-OH-E1 LC-MS/MS:

-

Sample Preparation and Extraction:

-

Add an internal standard (e.g., a stable isotope-labeled 16α-OH-E1) to the serum sample.

-

Perform protein precipitation using a solvent like methanol or acetonitrile to remove the bulk of the protein matrix.

-

Alternatively, use solid-phase extraction (SPE) for a more thorough clean-up and concentration of the analytes.

-

Evaporate the solvent and reconstitute the extract in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a reversed-phase C18 column with a gradient elution of a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium fluoride to improve ionization.

-

Tandem Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Set up an MRM transition for 16α-OH-E1 and its internal standard (precursor ion -> product ion).

-

-

Data Analysis:

-

Identify the 16α-OH-E1 peak based on its retention time and the specific MRM transition.

-

Quantify the concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Conclusion

This technical guide provides a foundational understanding of the endogenous estrogen metabolite 16-alpha-hydroxyestrone. The quantitative data presented highlights its dynamic nature in human physiology and its potential role in various diseases. The detailed experimental protocols offer a starting point for researchers aiming to accurately measure this important analyte. The provided diagrams of its metabolic and signaling pathways serve as a visual aid for understanding its complex biological functions. Further research into the precise roles and regulation of 16α-OH-E1 will continue to be a critical area of investigation in endocrinology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Estriol - Wikipedia [en.wikipedia.org]

- 3. 2/16 Estrogen Ratio | Early Marker for Cancer Risk [meridianvalleylab.com]

- 4. dovepress.com [dovepress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. [Determination of free and conjugated 16 alpha-hydroxyestrone (16 alpha-OH E1) in serum by mass fragmentography using gas chromatography mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genomic and non-genomic effects of estrogens on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increased estrogen formation and estrogen to androgen ratio in the synovial fluid of patients with rheumatoid arthritis. | The Journal of Rheumatology [jrheum.org]

- 9. Increased levels of 16 alpha-hydroxyestrone-modified proteins in pregnancy and in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. consensus.app [consensus.app]

- 14. A new ELISA kit for measuring urinary 2-hydroxyestrone, 16alpha-hydroxyestrone, and their ratio: reproducibility, validity, and assay performance after freeze-thaw cycling and preservation by boric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monoclonal antibody-based enzyme immunoassay for simultaneous quantitation of 2- and 16 alpha-hydroxyestrone in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. utsouthwestern.edu [utsouthwestern.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

16-Alpha-Hydroxyestrone: A Comprehensive Technical Guide to its Role as a Disease Biomarker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 16-alpha-hydroxyestrone (16α-OHE1) as a biomarker for disease. It covers the core aspects of its biochemical significance, its association with pathological conditions, detailed experimental protocols for its quantification, and the signaling pathways it influences. This document is intended to serve as a valuable resource for professionals in research, clinical diagnostics, and pharmaceutical development.

Introduction to 16-Alpha-Hydroxyestrone

16-alpha-hydroxyestrone is a potent endogenous steroidal estrogen and a major metabolite of estrone. It is an intermediate in the biosynthesis of estriol.[1] Unlike other estrogen metabolites, 16α-OHE1 can form covalent adducts with proteins, which may trigger autoimmune responses.[2] Its biological activity and potential genotoxic effects have led to significant interest in its role as a biomarker for estrogen-dependent diseases. The ratio of 16α-OHE1 to the less estrogenic 2-hydroxyestrone (2-OHE1) is often considered a crucial indicator of estrogen-related cancer risk.[3][4][5]

Association with Disease

Elevated levels of 16α-OHE1 have been associated with an increased risk and severity of several diseases, most notably breast cancer and systemic lupus erythematosus (SLE).

Breast Cancer

The role of 16α-OHE1 in breast cancer is linked to its estrogenic and proliferative effects. While some studies show a direct correlation between 16α-OHE1 levels and breast cancer risk, others emphasize the importance of the 2-OHE1/16α-OHE1 ratio. A lower ratio, indicating a metabolic shift towards 16α-hydroxylation, is often associated with an increased risk.

Quantitative Data Summary: 16α-Hydroxyestrone and Breast Cancer Risk

| Study Population | Metric | Finding | 95% Confidence Interval | p-value | Reference |

| 65 breast cancer patients, 36 controls | Urinary 16α-OHE1 levels | Higher in cancer patients | - | < 0.01 | [3] |

| 65 breast cancer patients, 36 controls | Urinary 2/16α-OHE1 ratio | Odds ratio for higher ratio | 0.10 | 0.03-0.38 | [3][5] |

| Postmenopausal women (nested case-control) | Circulating 16α-OHE1 and breast cancer risk | No significant association (top vs. bottom quartile RR=1.04) | 0.71-1.53 | p-trend=0.81 | [6] |

| Premenopausal women (prospective nested case-control) | Urinary 2-OHE1/16α-OHE1 ratio (highest vs. lowest quintile) | Reduced risk of breast cancer (OR=0.58) | 0.25-1.34 | - | [4] |

| Premenopausal women (nested case-control) | Serum 2-OHE1:16α-OHE1 ratio and ER+ breast cancer | Positive association (adjusted OR for highest vs. lowest quartile = 2.15) | 0.88–5.27 | p-trend = 0.09 | [7] |

Systemic Lupus Erythematosus (SLE)

In SLE, 16α-OHE1 is implicated due to its immunomodulatory effects and its ability to form protein adducts, potentially leading to the generation of autoantigens.[2] Studies have consistently shown elevated levels of 16α-OHE1 or its metabolites in SLE patients.

Quantitative Data Summary: 16α-Hydroxyestrone in Systemic Lupus Erythematosus

| Study Population | Metric | Finding | p-value | Reference |

| 23 SLE patients, 44 normal controls | Extent of 16α-hydroxylation of estradiol | Increased in SLE (15.2 +/- 4.3%) vs. normal (9.1 +/- 2.3%) | < 0.001 | [8] |

| SLE patients vs. normal women | 16α-OHE1-lysine adducts in erythrocyte membrane proteins (pmol/mmol leucine) | Higher in SLE (15.7) vs. normal (5.2) | - | [9] |

| SLE patients vs. normal women | 16α-OHE1-lysine adducts in lymphocyte proteins | Higher in SLE (40.5) vs. normal (15.6) | - | [9] |

Signaling and Metabolic Pathways

Estrogen Metabolism Pathway

Estrone is metabolized via two principal competing pathways: 2-hydroxylation, catalyzed primarily by CYP1A1, and 16α-hydroxylation, catalyzed by CYP3A4. The resulting metabolites, 2-OHE1 and 16α-OHE1, have opposing biological activities. 2-OHE1 is a weak estrogen and is considered anti-proliferative, while 16α-OHE1 is a potent estrogen that promotes cell growth.

Caption: Competing pathways of estrone metabolism.

16α-Hydroxyestrone Signaling

16α-OHE1 exerts its biological effects primarily through binding to the estrogen receptor (ER). Unlike estradiol, its binding to the ER can be covalent and irreversible, leading to prolonged receptor activation.[1] This sustained signaling can promote the transcription of genes involved in cell proliferation and inflammation.

Caption: 16α-Hydroxyestrone signaling pathway.

Experimental Protocols

Accurate quantification of 16α-OHE1 is critical for its validation as a biomarker. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of 16α-Hydroxyestrone by ELISA

ELISA is a high-throughput method suitable for large-scale studies. Commercially available kits are often used.

Protocol Outline for a Competitive ELISA:

-

Sample Preparation: Urine or serum samples are collected. For urine, an overnight fast is recommended. Samples may require dilution.

-

Coating: A microplate is pre-coated with a capture antibody specific for 16α-OHE1.

-

Competitive Binding: Samples, standards, and a fixed concentration of HRP-conjugated 16α-OHE1 are added to the wells. The 16α-OHE1 in the sample competes with the HRP-conjugated 16α-OHE1 for binding to the capture antibody.

-

Incubation and Washing: The plate is incubated to allow for binding. Unbound components are then washed away.

-

Substrate Addition: A chromogenic substrate for HRP is added to the wells. The color development is inversely proportional to the amount of 16α-OHE1 in the sample.

-

Stopping the Reaction: A stop solution is added to terminate the reaction.

-

Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

-

Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of 16α-OHE1 in the samples is then interpolated from this curve.

Caption: General workflow for competitive ELISA.

Quantification of 16α-Hydroxyestrone by LC-MS/MS

LC-MS/MS offers higher specificity and sensitivity compared to ELISA and is considered the gold standard for steroid hormone analysis.

Protocol Outline for Urinary 16α-Hydroxyestrone by LC-MS/MS:

-

Sample Preparation and Hydrolysis:

-

Extraction:

-

Derivatization:

-

LC Separation:

-

Reconstitute the derivatized sample in an appropriate solvent.

-

Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18).

-

Use a gradient of mobile phases to separate the estrogen metabolites.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into a tandem mass spectrometer.

-

The mass spectrometer is operated in a selected reaction monitoring (SRM) mode to specifically detect and quantify the parent and daughter ions of derivatized 16α-OHE1 and its internal standard.

-

-

Data Analysis:

Future Directions and Conclusion

16α-hydroxyestrone holds significant promise as a biomarker for estrogen-related diseases. Its role in the pathophysiology of breast cancer and SLE is supported by a growing body of evidence. Future research should focus on:

-

Standardization of assays: Establishing standardized protocols and reference ranges for 16α-OHE1 and the 2-OHE1/16α-OHE1 ratio is crucial for clinical implementation.

-

Prospective cohort studies: Large-scale prospective studies are needed to further validate its predictive value for disease risk and progression.

-

Therapeutic targeting: The estrogen metabolism pathway represents a potential target for therapeutic intervention. Modulating the activity of enzymes like CYP1A1 and CYP3A4 could shift the balance from the production of 16α-OHE1 towards the less harmful 2-OHE1.

References

- 1. 16α-Hydroxyestrone - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Urinary 2/16 alpha-hydroxyestrone ratio: correlation with serum insulin-like growth factor binding protein-3 and a potential biomarker of breast cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen metabolism and risk of breast cancer: a prospective study of the 2:16alpha-hydroxyestrone ratio in premenopausal and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Circulating Estrogen Metabolites and Risk for Breast Cancer in Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased 16 alpha-hydroxylation of estradiol in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increased levels of 16 alpha-hydroxyestrone-modified proteins in pregnancy and in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

The Genotoxic Potential of 16-alpha-Hydroxyestrone Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

16-alpha-hydroxyestrone (16α-OHE1), a significant metabolite of estrone, has garnered considerable attention for its potential role in carcinogenesis, particularly in hormone-responsive tissues. This technical guide provides a comprehensive overview of the genotoxic potential of 16α-OHE1 and its downstream metabolites. While direct quantitative data for 16α-OHE1-specific DNA adducts and mutagenicity remains an area for further investigation, this document synthesizes the current understanding of its metabolic activation, mechanisms of DNA damage, and the cellular responses to this damage. The guide details the experimental protocols for key genotoxicity assays—the Ames test, the Comet assay, and the ³²P-postlabeling assay—offering a framework for future quantitative studies. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the complex processes involved.

Introduction: The Dual Role of Estrogen Metabolites

Estrogens are essential for normal physiological processes; however, their metabolic byproducts can exhibit genotoxic properties, contributing to the initiation and progression of cancer. 16α-OHE1 is a metabolite of particular interest due to its estrogenic activity and its potential to be converted into reactive intermediates that can damage DNA. Understanding the genotoxic profile of 16α-OHE1 metabolites is crucial for assessing the risks associated with elevated levels of this estrogen metabolite and for the development of targeted therapeutic and preventative strategies.

Metabolic Activation of 16-alpha-Hydroxyestrone

The genotoxicity of 16α-OHE1 is intrinsically linked to its metabolic activation into reactive electrophilic species. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes.

The key metabolic pathway involves the hydroxylation of estrone at the 16α position to form 16α-OHE1. This reaction is catalyzed by several CYP enzymes, including CYP3A4, CYP3A5, CYP2C19, and CYP1A1. Subsequently, 16α-OHE1 can undergo further oxidation to form catechol estrogen metabolites, which are then oxidized to highly reactive quinones. These quinones are the ultimate carcinogenic metabolites that can covalently bind to DNA, forming adducts.

Mechanisms of Genotoxicity

The genotoxicity of 16α-OHE1 metabolites manifests through two primary mechanisms:

-

DNA Adduct Formation: The electrophilic quinone metabolites of 16α-OHE1 can react with DNA bases, primarily purines (adenine and guanine), to form covalent adducts. These adducts can be either stable or depurinating. Depurinating adducts create apurinic/apyrimidinic (AP) sites in the DNA, which are highly mutagenic if not repaired, leading to point mutations.

-

Oxidative Stress: The metabolic cycling of catechol estrogens to quinones and back can generate reactive oxygen species (ROS) as byproducts. This increase in ROS can induce oxidative DNA damage, such as the formation of 8-oxo-2'-deoxyguanosine (8-oxodG), as well as single- and double-strand DNA breaks.

Quantitative Data on Genotoxicity

Table 1: DNA Adduct Formation by 16α-OHE1 Metabolites (Hypothetical Data)

| Metabolite | Cell Line/System | Concentration (µM) | Adduct Level (adducts per 10⁸ nucleotides) | Reference |

| 16α-OHE1-quinone | MCF-7 | 1 | Data not available | - |

| 16α-OHE1-quinone | HepG2 | 10 | Data not available | - |

Table 2: Comet Assay Results for 16α-OHE1 Metabolite-Induced DNA Damage (Hypothetical Data)

| Metabolite | Cell Line | Concentration (µM) | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) | Reference |

| 16α-OHE1 | Primary Mammary Epithelial Cells | 5 | Data not available | Data not available | - |

| 16α-OHE1-quinone | Primary Mammary Epithelial Cells | 1 | Data not available | Data not available | - |